5-Ethyl-2,2,3-trimethylheptane

Description

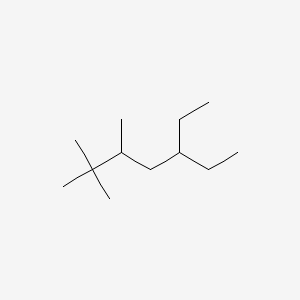

Structure

3D Structure

Properties

CAS No. |

62199-06-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,2,3-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(8-2)9-10(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

OOIGDPTZPWRGHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation for Branched Alkanes

Mechanistic Investigations of Alkane Transformations

Understanding the detailed mechanisms of alkane transformations is paramount for the rational design of catalysts and processes for the selective synthesis of specific branched isomers like 5-Ethyl-2,2,3-trimethylheptane. The following subsections outline the key mechanistic pathways involved in the isomerization and formation of branched alkanes.

Carbenium Ion Mechanisms in Isomerization

The isomerization of n-alkanes over acidic catalysts predominantly proceeds through a mechanism involving carbenium ion intermediates researchgate.net. This process is a chain reaction that can be broken down into initiation, propagation, and termination steps.

The initiation step involves the formation of a carbenium ion from the parent alkane. On bifunctional catalysts, this typically occurs via the dehydrogenation of the alkane on a metal site to form an olefin, which is then protonated by a Brønsted acid site on the catalyst support (e.g., a zeolite) researchgate.net.

Once formed, the carbenium ion can undergo skeletal rearrangement. This isomerization is the key step in the formation of branched structures. The rearrangement often proceeds through a protonated cyclopropane (PCP) intermediate, leading to the formation of a more stable, branched carbenium ion researchgate.net. For a long-chain alkane like dodecane (B42187), the location of the Brønsted acid sites within the zeolite framework can influence the selectivity towards either skeletal rearrangement (isomerization) or β-scission (cracking) of the carbenium ion rsc.org.

The propagation of the catalytic cycle occurs when the rearranged carbenium ion abstracts a hydride ion from another n-alkane molecule. This results in the formation of the desired iso-alkane product and a new n-alkane-derived carbenium ion, which can then undergo isomerization researchgate.nettaylorandfrancis.com.

The termination step involves the deprotonation of the branched carbenium ion to form a branched olefin, which is then hydrogenated on the metal site to yield the final branched alkane product researchgate.net.

| Mechanistic Step | Description | Role of Catalyst |

| Initiation | Formation of a carbenium ion from an n-alkane. | Metal sites for dehydrogenation, acid sites for protonation of the resulting olefin researchgate.net. |

| Propagation | Skeletal rearrangement of the carbenium ion to a more stable branched isomer, followed by hydride transfer from an n-alkane. | Acid sites catalyze the rearrangement via intermediates like protonated cyclopropanes researchgate.net. |

| Termination | Deprotonation of the branched carbenium ion to a branched olefin, followed by hydrogenation. | Acid sites for deprotonation, metal sites for hydrogenation researchgate.net. |

Olefin Intermediate Pathways in Metallic Catalysis

Olefin intermediates are central to several catalytic pathways for the formation of branched alkanes. One of the most direct routes is the oligomerization of light olefins, such as propene and butene, to produce longer-chain, branched olefins. These can then be hydrogenated to yield the corresponding branched alkanes.

The oligomerization process is typically catalyzed by solid acid catalysts like solid phosphoric acid (SPA) or zeolites, or by metal-based catalysts acs.orgnih.gov. The reaction proceeds through the formation of carbenium ions from the initial olefins, which then add to other olefin molecules to build up the carbon chain. The extensive branching observed in the oligomerization products, including trimethyl and methyl-ethyl species in C12+ olefins, arises from the rearrangement of the carbenium ion intermediates to more stable, branched structures before further chain growth or termination researchgate.net.

The distribution of isomers in the final product is influenced by the reaction conditions and the nature of the catalyst. For instance, in the oligomerization of butene, primary products can include 3,4-dimethyl-2-hexene and 3-methyl-2-heptene, which are precursors to branched C8 alkanes researchgate.net. By controlling the oligomerization of appropriate light olefins, it is possible to synthesize precursors for highly branched C12 alkanes like this compound.

Chain-Walking Isomerization Processes

Chain-walking is a catalytic process that allows for the isomerization of olefins, effectively moving the double bond along the carbon chain. This mechanism can also be harnessed to introduce branching into a hydrocarbon structure. The process involves a series of reversible β-hydride elimination and re-insertion steps, catalyzed by a transition metal complex wikipedia.orgnih.gov.

The catalytic cycle begins with the coordination of an olefin to a metal-hydride complex, followed by the insertion of the olefin into the metal-hydride bond to form a metal-alkyl species. A subsequent β-hydride elimination from an adjacent carbon atom generates a new metal-hydride and a rearranged olefin. This sequence can repeat, allowing the metal center to "walk" along the alkyl chain wikipedia.org.

In the context of producing branched alkanes, chain-walking can be employed in polymerization reactions. For example, the polymerization of ethylene using certain nickel(II) and palladium(II) α-diimine catalysts can produce highly branched polymers through a chain-walking mechanism wikipedia.org. The growing polymer chain can undergo isomerization via chain-walking before the insertion of the next monomer unit, leading to the formation of branches. While typically applied to polymerization, the fundamental steps of chain-walking isomerization are relevant to the rearrangement of hydrocarbon skeletons to form more highly branched structures.

Hydrogen Transfer and β-Hydride Elimination in Catalytic Cycles

Hydrogen transfer and β-hydride elimination are fundamental elementary steps in many catalytic cycles relevant to the synthesis and transformation of branched alkanes.

β-Hydride elimination is the reverse of olefin insertion into a metal-hydride bond. It involves the transfer of a hydrogen atom from the β-carbon of a metal-alkyl complex to the metal center, resulting in the formation of a metal-hydride and a coordinated olefin wikipedia.orglibretexts.orgilpi.com. This reaction is a key step in chain-walking isomerization, as described above, and also plays a role in alkane dehydrogenation and olefin oligomerization termination nih.govwikipedia.org. The propensity for a metal-alkyl complex to undergo β-hydride elimination is a critical factor in controlling the outcome of many catalytic reactions. For instance, to avoid this pathway and favor other reactions, alkyl ligands without β-hydrogens are sometimes employed wikipedia.org.

Hydrogen transfer reactions involve the movement of hydrogen from one molecule to another, mediated by a catalyst. In the context of alkane chemistry, catalytic transfer dehydrogenation allows for the conversion of alkanes to olefins under milder conditions than thermal dehydrogenation. This process often uses a hydrogen acceptor, such as ethylene, to drive the reaction forward. For example, long-chain alkanes can be dehydrogenated over a heterogeneous Pt catalyst in the presence of ethylene, which is concurrently hydrogenated to ethane (B1197151) nih.gov. Such processes can generate the olefin intermediates required for subsequent isomerization or other functionalization reactions leading to branched alkanes.

Understanding Undesired Side Reactions (e.g., Cracking, Alkylation, Coke Formation)

The synthesis of highly-branched alkanes, such as this compound, particularly through catalytic processes like isomerization or alkylation, is invariably accompanied by undesired side reactions. These competing reaction pathways can significantly lower the yield and selectivity towards the target molecule. The primary side reactions of concern are catalytic cracking, undesired alkylation, and coke formation, which leads to catalyst deactivation. These processes are typically promoted by the same acidic catalysts and reaction conditions intended for the synthesis, making their mitigation a critical challenge in process design.

Catalytic Cracking

Catalytic cracking is the cleavage of carbon-carbon bonds, resulting in the breakdown of large hydrocarbons into smaller, lower-molecular-weight molecules. chemguide.co.uk In the context of synthesizing a C12 alkane like this compound, cracking represents a direct loss of the desired product.

Mechanism: Modern catalytic cracking predominantly occurs on solid acid catalysts, such as zeolites. libretexts.org The mechanism proceeds through carbocation intermediates. The catalyst's acid sites initiate the reaction by abstracting a hydride ion (H⁻) from an alkane molecule, generating a carbocation. chemguide.co.uklibretexts.org This highly reactive intermediate can then undergo a series of rearrangements and, crucially, C-C bond scission (specifically β-scission) to yield a smaller alkene and a new, smaller carbocation. This new carbocation can then propagate the chain reaction. The presence of tertiary and quaternary carbon centers in this compound makes it particularly susceptible to cracking, as these sites can readily form relatively stable tertiary carbocations. quora.com

| Reactant | Conditions | Potential Cracking Products | Significance |

|---|---|---|---|

| This compound (C₁₂H₂₆) | Zeolite Catalyst, ~500°C libretexts.org | Propene (C₃H₆), Butene (C₄H₈), Octane (B31449) (C₈H₁₈), Ethene (C₂H₄) chemguide.co.uk | Direct loss of the target molecule, formation of a complex product mixture requiring extensive separation. |

Undesired Alkylation

While alkylation is a key strategy for building larger alkanes, it can also occur as an undesired side reaction. The same reactive carbocation intermediates that participate in cracking can also react with alkenes present in the system. google.com These alkenes may be impurities in the feedstock or products from concurrent cracking reactions.

Mechanism: A carbocation intermediate, whether formed from the target molecule or a smaller alkane, can act as an electrophile and attack the double bond of an alkene. This results in the formation of a new, larger carbocation, which can then abstract a hydride ion to become a stable, larger alkane. This process effectively consumes the desired product or other valuable hydrocarbons to produce heavy, often undesirable, byproducts.

Impact: This side reaction reduces the selectivity of the synthesis. Instead of producing the target this compound, heavier alkanes are formed, leading to a broader product distribution and a lower yield of the desired C12 isomer.

| Reacting Species 1 (Carbocation) | Reacting Species 2 (Alkene) | Potential Undesired Product | Impact on Synthesis |

|---|---|---|---|

| Dodecyl Carbocation (from C₁₂H₂₆) | Butene (C₄H₈, from cracking) | Hexadecane Isomer (C₁₆H₃₄) | Consumption of target molecule; formation of heavy byproducts; reduced process selectivity. |

Coke Formation and Catalyst Deactivation

Coke is a general term for carbonaceous deposits that accumulate on the catalyst surface during hydrocarbon processing. youtube.com It is a major cause of catalyst deactivation in industrial processes. dicp.ac.cn

Mechanism: The formation of coke is a complex, multi-step process that begins with the strong adsorption of hydrocarbon precursors onto the catalyst's active sites. mdpi.com These precursors, which can be reactants, intermediates, or products, undergo a series of reactions including dehydrogenation, polymerization, and condensation to form large, polycyclic aromatic hydrocarbons that are hydrogen-deficient. dicp.ac.cn These heavy molecules ultimately block the catalyst.

Impact on Catalyst Activity: Coke deactivates the catalyst through two primary mechanisms:

Fouling: The coke deposits physically cover the active sites on the catalyst surface, preventing reactant molecules from accessing them. dicp.ac.cnresearcher.life

Pore Blockage: In porous catalysts like zeolites, coke can accumulate within the micropores and mesopores, blocking the diffusion of reactants to and products from the internal active sites. mdpi.comresearcher.life In severe cases, this can lead to the physical fracturing of the catalyst support. researcher.life

The rate and nature of coke formation are highly dependent on reaction conditions. Studies on related processes have shown that factors like temperature, reactant partial pressure, and the presence of hydrogen can significantly influence coking rates. researchgate.net

| Parameter | Influence on Coking Rate | Rationale |

|---|---|---|

| Increasing Temperature | Increases | Accelerates dehydrogenation and condensation reactions that lead to coke. nih.gov |

| Increasing Hydrocarbon Partial Pressure | Increases | Higher concentration of coke precursors on the catalyst surface. researchgate.net |

| Increasing Hydrogen Partial Pressure | Decreases | Promotes hydrogenation of coke precursors, removing them from the surface before they can polymerize. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Branched Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex alkanes. researchgate.net It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Assignment and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for determining the carbon skeleton and the connectivity of atoms within a molecule. irisotope.comruc.dk For a branched alkane like 5-Ethyl-2,2,3-trimethylheptane, these techniques are essential for distinguishing it from its numerous structural isomers.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. libretexts.org The chemical shift of each signal provides information about the carbon's local electronic environment. For this compound, one would expect to see a specific number of signals corresponding to the unique carbon atoms in its structure.

¹H NMR provides information on the hydrogen atoms. libretexts.org The chemical shift, integration (the area under a peak), and splitting pattern (multiplicity) of each signal are used to determine the structure. The splitting pattern, which arises from spin-spin coupling between neighboring protons, is particularly useful for establishing which groups are adjacent to one another. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. This table represents predicted values based on typical alkane shifts.)

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|---|

| C1 | ~10-15 | 3 | ~0.8-0.9 | Triplet |

| C2 | ~30-35 | 0 | - | - |

| C3 | ~40-45 | 1 | ~1.3-1.6 | Multiplet |

| C4 | ~35-40 | 2 | ~1.1-1.4 | Multiplet |

| C5 | ~45-50 | 1 | ~1.2-1.5 | Multiplet |

| C6 | ~25-30 | 2 | ~1.1-1.4 | Multiplet |

| C7 | ~10-15 | 3 | ~0.8-0.9 | Triplet |

| 2-CH₃ (x2) | ~20-25 | 6 | ~0.8-0.9 | Singlet |

| 3-CH₃ | ~15-20 | 3 | ~0.8-0.9 | Doublet |

| 5-CH₂CH₃ | ~25-30 | 2 | ~1.2-1.5 | Multiplet |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between coupled protons (COSY) or between protons and the carbons they are directly attached to (HSQC). nih.govacs.org

In Situ NMR for Mechanistic Studies of Alkane Reactions

Understanding the mechanisms of reactions involving alkanes, such as isomerization, cracking, and functionalization, is crucial in catalysis and industrial chemistry. nih.govsemanticscholar.org In situ NMR spectroscopy allows researchers to monitor these reactions as they occur within the NMR spectrometer, providing real-time data on the formation of intermediates and products. semanticscholar.orgwiley.com

By using specialized high-pressure NMR tubes and temperature control, reaction conditions can be mimicked, enabling the detection of transient, catalytically active species that would be impossible to observe with traditional ex situ analysis. wiley.com For a branched alkane like this compound undergoing a catalytic process, in situ NMR could track its conversion, identify isomeric products, and provide kinetic data, offering fundamental insights into the reaction pathway. semanticscholar.orgrsc.org

Solid-State NMR for Characterization of Alkane-Metal Complexes

Solid-state NMR (ssNMR) is a vital technique for characterizing materials in the solid phase where molecular motion is restricted. preprints.org This is particularly relevant for studying the interaction of alkanes with solid catalysts or the structure of alkane-metal complexes. acs.orgnih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce signal broadening and improve spectral resolution. preprints.org

For instance, if this compound were to form a σ-alkane complex with a transition metal center on a solid support, ssNMR could be used to probe the structure of this interaction. acs.org By observing nuclei like ¹³C, ¹H, or even the metal nucleus itself, researchers can gain information about bond distances, coordination, and the electronic structure of the complex, which is critical for understanding catalytic C-H bond activation. mdpi.comacs.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational motions of molecules. youtube.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making this method highly sensitive to molecular structure and conformation. su.sesu.se

Elucidation of Molecular Vibrations and Conformations

The ratio of absorbances from methylene (B1212753) (CH₂) and methyl (CH₃) groups in an IR spectrum can be used to determine a "branching factor," which provides a quantitative measure of the degree of branching in alkane mixtures. researchgate.net Vibrational spectroscopy is also sensitive to the conformational arrangement of the alkane chain. shu.ac.uk Different rotational isomers (rotamers or conformers) can give rise to distinct peaks in the spectrum, allowing for the study of conformational dynamics.

Table 2: Characteristic Infrared Absorption Frequencies for Branched Alkanes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch (methyl & methylene) | 2850 - 3000 | A complex band profile indicative of the various C-H bonds. |

| C-H Bend (methyl) | ~1450 and ~1375 | The peak around 1375 cm⁻¹ is characteristic of methyl groups. |

| C-H Bend (methylene) | ~1465 | Often overlaps with methyl bending modes. |

Time-Resolved Infrared Spectroscopy for Transient Species

Time-resolved infrared (TRIR) spectroscopy is a powerful pump-probe technique used to study the dynamics of chemical reactions on very short timescales (from picoseconds to seconds). unipr.it A laser pulse (the pump) initiates a reaction, and a subsequent IR pulse (the probe) records the vibrational spectrum of the species present at a specific time delay. unipr.it

This method is exceptionally well-suited for detecting and structurally characterizing short-lived reaction intermediates. unipr.it In the study of alkane reactions, such as C-H activation or combustion, TRIR can monitor the decay of reactants and the formation of transient species and final products. nih.govacs.org For example, in a photochemically initiated reaction involving this compound, TRIR could identify radical intermediates by their unique vibrational signatures, providing direct evidence for a proposed reaction mechanism. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

X-ray Absorption and Photoelectron Spectroscopy

X-ray Absorption Spectroscopy (XAS) and Photoelectron Spectroscopy (PES) are powerful techniques for probing the electronic structure of molecules. They are particularly valuable in studying the transient and weak interactions between alkanes and metal centers, which are pivotal in catalytic C-H bond activation processes.

Characterization of Metal-Alkane σ-Complexes

Metal-alkane σ-complexes are critical intermediates in C-H bond activation reactions, where the C-H bond of an alkane coordinates directly to a transition metal. osti.gov However, the bond between the metal and the alkane is typically very weak, making these complexes challenging to isolate and characterize experimentally. osti.govresearchgate.netuobasrah.edu.iq Time-resolved X-ray Absorption Spectroscopy is a premier tool for studying these fleeting species.

By exciting a core electron of the metal atom, XAS provides information about the local coordination environment and oxidation state. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, for instance, has been used to determine metal-alkane bond lengths in complexes such as W(CO)₅-alkane. ic.ac.uk The X-ray Absorption Near Edge Structure (XANES) region provides insight into the geometry and electronic configuration of the metal center upon complexation. These techniques allow for the direct observation of the formation of the σ-complex and the subsequent steps in C-H activation, providing a detailed picture of the reaction pathway. osti.govwhitman.edu

Recent studies on model systems, such as the photochemical formation of Cr(CO)₅-alkane from Cr(CO)₆ in an octane (B31449) solution, have successfully established the complete formation pathways. osti.govic.ac.uk Using picosecond X-ray absorption spectroscopy, researchers can track the dissociation of a ligand (like CO), the formation of the coordinatively unsaturated intermediate, and the subsequent binding of an alkane molecule from the solvent. researchgate.net

Probing Electronic Structure and Metal-Ligand Bonding Interactions

The interaction in a metal-alkane σ-complex involves the donation of electron density from the C-H σ-bonding orbital to a vacant d-orbital on the metal. XAS is uniquely suited to probe these metal-ligand bonding interactions. Specifically, transitions from core orbitals to unoccupied valence orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO) are highly sensitive to the chemical environment. osti.govresearchgate.net

Studies utilizing XAS at the metal L-edge (e.g., Cr L-edge) and ligand K-edge (e.g., O K-edge in carbonyl co-ligands) provide complementary perspectives on the electronic structure. osti.govwhitman.edu Upon coordination of an alkane's C-H bond to an undercoordinated metal center, a significant destabilization of the LUMO is observed. osti.govresearchgate.netuobasrah.edu.iqic.ac.uk This energy shift is a direct experimental observable and serves as a general descriptor for the formation and strength of the metal-alkane bond. osti.govresearchgate.net By probing the transitions of metal 2p electrons into its d-orbitals, the degree of hybridization between the metal d-orbitals and the incoming alkane C-H bond can be evaluated. osti.govwhitman.edu This allows for a detailed characterization of the subtle polarization induced in the C-H bond, which is a critical factor determining the reactivity towards bond cleavage. osti.gov

| Spectroscopic Technique | Observation | Interpretation |

| Time-Resolved XAS | Formation of transient species following photolysis. | Tracks the kinetics of ligand dissociation and subsequent alkane coordination. researchgate.net |

| EXAFS | Oscillations in the high-energy region of the X-ray absorption spectrum. | Determines metal-alkane bond distances in the σ-complex. ic.ac.uk |

| XANES (Cr L-edge) | Shift in the pre-edge peak energy upon alkane binding. | Probes the energy shift of unoccupied metal d-derived orbitals. osti.gov |

| XANES (O K-edge) | Shift in the pre-edge transition corresponding to CO π* orbitals. | Provides a ligand-centric view of the LUMO destabilization in the complex. osti.gov |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, including highly branched alkanes like this compound. It provides information on molecular weight and, through fragmentation analysis, the molecular structure.

Identification of Branched Alkane Isomers in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying components in complex hydrocarbon mixtures. osti.gov While mass spectrometry alone can struggle to differentiate isomers, the fragmentation patterns of branched alkanes provide key structural clues. researchgate.net

The mass spectra of branched alkanes are distinct from their linear counterparts. A fundamental principle is that fragmentation occurs preferentially at the branching points. uobasrah.edu.iqic.ac.ukwhitman.edu This is due to the increased stability of the resulting carbocations (tertiary > secondary > primary). whitman.edujove.com Consequently, the mass spectrum of a branched alkane will show intense peaks corresponding to the formation of these more stable carbocations. Another rule is that the cleavage favors the loss of the largest alkyl group from the branch point as a radical, further stabilizing the resulting cation. uobasrah.edu.iqwhitman.edu

For this compound, preferential cleavage would occur at the highly substituted C2, C3, and C5 positions. The molecular ion peak for highly branched alkanes is often of very low abundance or completely absent, as the initial ionized molecule readily fragments. whitman.edujove.comyoutube.com The resulting spectrum is a complex pattern of fragment ions, which, when pieced together, can reveal the branching structure. Advanced techniques like tandem mass spectrometry (MS/MS) can further probe the structure of primary fragment ions, providing more definitive identification. osti.govbohrium.com

| Fragmentation Characteristic | Observation in MS | Relevance to Branched Alkanes |

| Molecular Ion Peak | Low abundance or absent. whitman.eduyoutube.com | Increases with branching, as the molecular ion is less stable. jove.comyoutube.com |

| Preferential Cleavage | High abundance of ions formed by cleavage at branch points. uobasrah.edu.iqic.ac.uk | Leads to the formation of more stable secondary and tertiary carbocations. jove.com |

| Loss of Largest Substituent | The most intense fragment peaks often correspond to the loss of the largest alkyl radical from a branch point. whitman.edu | This pathway leads to the most stable carbocation. |

| Fragment Ion Series | Irregular pattern compared to the smooth CnH2n+1 series of linear alkanes. ic.ac.ukwhitman.edu | The fragmentation is dominated by the branching locations, not random C-C bond cleavage. |

Analysis of Reaction Intermediates and Products

Mass spectrometry possesses exceptional sensitivity, making it ideal for detecting the low concentrations of transient intermediates involved in chemical reactions. rsc.orgru.nlnih.gov In the context of alkane chemistry, such as catalytic cracking or functionalization, MS can identify key reactive species that are central to the reaction mechanism. researchgate.net

Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to transfer ions from a reaction solution into the gas phase for MS analysis with minimal fragmentation. researchgate.netnih.gov This allows for the direct observation of organometallic intermediates, such as the metal-alkane adducts discussed previously. nih.govacs.org By monitoring the reaction mixture over time, the rise and fall of different species can be tracked, providing kinetic information.

Furthermore, MS is crucial for analyzing the final product mixture of a reaction. Following a reaction involving this compound, for example, GC-MS can be used to separate and identify the various products formed, such as isomers from rearrangement, smaller alkanes from cracking, or functionalized derivatives. The fragmentation patterns help to precisely identify the structure of these products, offering a detailed understanding of the reaction's outcome and selectivity. shimadzu.com

Reactivity and Reaction Pathways of 5 Ethyl 2,2,3 Trimethylheptane and Model Branched Hydrocarbons

Oxidation Mechanisms of Branched Alkanes

The oxidation of alkanes, particularly at low to intermediate temperatures, proceeds through complex free-radical chain reactions. The structure of the alkane, especially the degree of branching, significantly influences its oxidation behavior.

At temperatures below approximately 800 K, the auto-oxidation of branched alkanes is characterized by a series of elementary reactions involving the fuel molecule, oxygen, and various radical species. The initiation of these pathways typically involves the abstraction of a hydrogen atom from the alkane backbone, forming an alkyl radical. Due to the presence of primary, secondary, and tertiary C-H bonds in 5-Ethyl-2,2,3-trimethylheptane, a variety of initial alkyl radicals can be formed. The stability of these radicals generally follows the order: tertiary > secondary > primary.

Subsequent to its formation, the alkyl radical (R•) rapidly adds to molecular oxygen to form an alkylperoxy radical (ROO•). This is a crucial step in the low-temperature oxidation cascade. The ROO• radical can then undergo internal hydrogen abstraction, a process known as isomerization, to form a hydroperoxyalkyl radical (•QOOH). The rate and selectivity of this isomerization are highly dependent on the ring strain of the transition state, with 5-, 6-, and 7-membered ring transition states being the most favorable.

A second oxygen molecule can then add to the •QOOH radical, leading to the formation of a peroxyhydroperoxyalkyl radical (•OOQOOH). This species can undergo further isomerization and decomposition reactions, ultimately leading to chain branching, which is a key feature of auto-ignition. These pathways result in the formation of a complex mixture of oxygenated products, including aldehydes, ketones, ethers, and alcohols.

The oxidation of hydrocarbons is a classic example of a free-radical chain reaction, which can be broken down into three main stages: initiation, propagation, and termination. nih.govnih.gov

Initiation: This stage involves the formation of free radicals from stable molecules. This can occur through the thermal decomposition of the fuel molecule or an initiator species, or through reactions with trace impurities. For instance, the breaking of a C-C or C-H bond, although requiring significant energy, can initiate the chain.

Propagation: In this stage, a radical reacts with a stable molecule to form a new radical and a new stable molecule. This creates a self-sustaining cycle of reactions. Key propagation steps in alkane oxidation include the abstraction of a hydrogen atom from the fuel by a radical (e.g., •OH, •HO2) and the subsequent reactions of the resulting alkyl radical with oxygen.

Termination: This stage involves the removal of radicals from the system, typically through the combination of two radicals to form a stable molecule.

One of the most important fates of •QOOH is its decomposition to form an OH radical and a cyclic ether. This reaction pathway is a significant source of the highly reactive hydroxyl radical, which can then abstract a hydrogen atom from another fuel molecule, thus propagating the chain reaction. The structure of the parent alkane dictates the types of cyclic ethers that can be formed.

Alternatively, the •QOOH radical can react with another oxygen molecule, leading to the formation of ketohydroperoxides and other highly oxygenated species. The decomposition of these species can lead to the release of more than one radical, a process known as degenerate branching, which is responsible for the auto-ignition of hydrocarbon fuels.

The combustion of branched alkanes is a complex process involving thousands of elementary reactions. Kinetic models are essential tools for understanding and predicting the behavior of these fuels in combustion engines. These models consist of a detailed list of elementary reactions and their corresponding rate constants.

The branching in the alkane structure has a notable effect on its combustion properties. Highly branched alkanes, for instance, tend to have higher octane (B31449) ratings, meaning they are more resistant to knocking in spark-ignition engines. This is partly due to the stability of the tertiary radicals formed, which can influence the chain-branching pathways. However, the increased branching can also lead to the formation of different types of intermediates that may have different reaction rates compared to their linear counterparts.

Table 1: Representative Elementary Reactions in the Low-Temperature Oxidation of a Model Branched Alkane (RH)

| Reaction Type | Generic Reaction | Example with a Tertiary C-H Bond |

| Initiation | RH + M → R• + H• + M | C12H26 → t-C12H25• + H• |

| H-Abstraction | RH + •OH → R• + H2O | C12H26 + •OH → t-C12H25• + H2O |

| O2 Addition | R• + O2 → ROO• | t-C12H25• + O2 → t-C12H25OO• |

| Isomerization | ROO• → •QOOH | t-C12H25OO• → •QOOH |

| Second O2 Addition | •QOOH + O2 → •OOQOOH | •QOOH + O2 → •OOQOOH |

| Chain Branching | ROOH → RO• + •OH | t-C12H25OOH → t-C12H25O• + •OH |

| Termination | R• + R• → R-R | t-C12H25• + t-C12H25• → C24H50 |

Note: This table provides a simplified and generalized representation of reaction types. The actual reaction mechanism for this compound would be significantly more complex.

C-H Bond Activation and Functionalization

The selective activation and functionalization of C-H bonds in alkanes is a long-standing goal in chemistry, as it offers a more direct and atom-economical way to synthesize valuable chemicals from abundant hydrocarbon feedstocks. mt.com Alkanes are generally unreactive due to the high strength and low polarity of their C-H bonds.

Transition metal complexes have emerged as powerful catalysts for activating C-H bonds under milder conditions than traditional methods. mt.com The mechanism of C-H activation can vary depending on the metal, its oxidation state, and the ligand environment. Common pathways include oxidative addition, σ-bond metathesis, and electrophilic activation.

For a molecule like this compound, which possesses primary, secondary, and tertiary C-H bonds, the selectivity of C-H activation is a key challenge. The relative reactivity of these bonds towards a transition metal catalyst is influenced by both steric and electronic factors.

Tertiary C-H bonds: These bonds are generally the weakest and are often more susceptible to radical abstraction. In the context of organometallic C-H activation, their steric hindrance can sometimes disfavor their interaction with a bulky metal center.

Secondary C-H bonds: These bonds are of intermediate strength and are often sites of functionalization.

Primary C-H bonds: While being the strongest, their lower steric hindrance can make them accessible to certain catalytic systems, leading to terminal functionalization.

The choice of the transition metal and the ligands plays a crucial role in controlling the regioselectivity of C-H functionalization. For example, rhodium and iridium pincer complexes have shown remarkable activity and selectivity in alkane dehydrogenation. Platinum-based catalysts, such as those used in the Shilov system, are known to activate C-H bonds via an electrophilic pathway.

Table 2: Types of C-H Bonds in this compound and Their General Reactivity in Transition Metal-Mediated Activation

| C-H Bond Type | Location on this compound | General Reactivity Trends |

| Primary (1°) | Methyl groups at C1, C2', C3', C5', C7 | Sterically accessible, but higher bond dissociation energy. Can be targeted by specific catalysts. |

| Secondary (2°) | Methylene (B1212753) groups at C4, C6, and the ethyl group | Intermediate reactivity. |

| Tertiary (3°) | Methine groups at C3 and C5 | Lower bond dissociation energy, making them susceptible to abstraction. Steric hindrance can be a factor. |

Note: The actual selectivity depends heavily on the specific catalyst and reaction conditions employed.

Formation and Reactivity of Alkane σ-Complexes

Alkane σ-complexes are crucial, albeit often transient, intermediates in the C-H bond activation of hydrocarbons by transition metal complexes. nih.govresearchgate.net In these complexes, the C-H σ-bond of the alkane coordinates directly with the metal center, acting as a ligand. researchgate.netchemrxiv.org Due to the low polarizability and poor electron-donating nature of alkanes, the bond between the metal and the alkane is typically very weak, making these complexes challenging to isolate and characterize. nih.govresearchgate.net

The formation of these intermediates is a critical first step in many catalytic reactions. researchgate.net One of the most common methods for generating alkane σ-complexes is through photochemical pathways. nih.gov This process involves the photoinduced elimination of a ligand, such as carbon monoxide (CO), from a saturated transition metal complex. This creates a highly reactive, coordinatively unsaturated species that can then bind with an alkane molecule from the surrounding solution. nih.gov For example, the irradiation of Cr(CO)₆ in an octane solution leads to the dissociation of a CO ligand, forming a Cr(CO)₅ intermediate that subsequently complexes with an octane molecule. chemrxiv.orgdiva-portal.org

Studies combining optical and X-ray absorption spectroscopy have provided detailed insights into the formation and electronic structure of these complexes. nih.govchemrxiv.org Upon coordination of the alkane's C-H bond to the undercoordinated metal center, a notable destabilization of the lowest unoccupied molecular orbital (LUMO) is observed, which serves as an orbital-based descriptor of the metal-alkane bond. nih.gov Though typically short-lived, the stability and bonding geometry of these σ-complexes are subjects of intense research, as they dictate the selectivity and efficiency of subsequent C-H activation and functionalization steps. nih.gov

Mechanistic Studies of Alkane Metathesis and Borylation (general branched alkanes)

Alkane metathesis is a catalytic reaction that transforms an alkane into its next lower and higher homologues. nih.gov This process is of significant interest as it allows for the conversion of smaller, less valuable alkanes into longer-chain, more valuable hydrocarbons under relatively mild conditions. nih.gov The mechanism often involves multifunctional, single-site catalysts, such as silica-supported tantalum hydride or alumina-supported tungsten hydride. nih.gov These highly unsaturated and electron-deficient metal centers are reactive toward the inert C-H and C-C bonds of alkanes. nih.gov The reaction pathway is distinct from olefin metathesis and is thought to proceed through a series of C-H and C-C bond activation steps at the metal center.

Alkane borylation is another important functionalization reaction. Mechanistic studies, combining experimental and theoretical approaches, have revealed a boron-assisted, metal-mediated sigma-bond metathesis pathway. nih.gov In this process, the "unoccupied" p-orbital on a dioxaboryl ligand plays a crucial role in the C-H activation step by accepting electron density from the metal, which lowers the energy of the transition state. nih.gov A coordinatively unsaturated metal complex, often generated photochemically, initiates the regioselective C-H bond activation. nih.gov The reaction proceeds through a σ-complex intermediate, leading to hydrogen transfer to the boron atom. This is followed by a rotation and subsequent transfer back to capture the alkyl group, leaving a metal hydride. nih.gov This σ-complex assisted metathesis (σ-CAM) mechanism highlights the cooperative role of the metal and the boryl ligand in activating strong C-H bonds. researchgate.net

| Reaction Type | Key Mechanistic Feature | Typical Catalysts |

| Alkane Metathesis | Cleavage and reformation of C-C and C-H bonds to form higher and lower alkane homologues. | Silica-supported tantalum hydride, Alumina-supported tungsten hydride. nih.gov |

| Alkane Borylation | Boron-assisted, metal-mediated sigma-bond metathesis for C-H functionalization. | Coordinatively unsaturated transition metal complexes with dioxaboryl ligands. nih.gov |

Isomerization Pathways and Skeletal Rearrangements

Isomerization is a vital process in petroleum refining used to convert linear alkanes into their higher-octane branched isomers. researchgate.netbritannica.com This transformation enhances the fuel properties of gasoline. britannica.com

Acid-Catalyzed Isomerization Processes

The isomerization of alkanes like n-heptane or n-pentane is typically carried out using bifunctional catalysts that possess both metallic and acidic sites. researchgate.net These components work in concert to facilitate the reaction. researchgate.net

The generally accepted mechanism involves three main steps:

Dehydrogenation : The linear alkane is first dehydrogenated on a metallic site (e.g., platinum) to form the corresponding alkene. researchgate.netresearchgate.net

Carbenium Ion Rearrangement : The alkene then migrates to an acidic site on the catalyst support (e.g., a zeolite), where it is protonated to form a carbenium ion. This carbocation undergoes skeletal rearrangement via hydride and methyl shifts to form a more stable, branched carbenium ion. researchgate.netresearchgate.net

Hydrogenation : The branched carbenium ion is then deprotonated to form a branched alkene, which migrates back to a metallic site and is hydrogenated to yield the final branched alkane product. researchgate.netresearchgate.net

The efficiency and selectivity of the process depend on a delicate balance between the metallic and acidic functions of the catalyst. researchgate.net

Mechanisms of Alkene Isomerization in the Presence of Branched Alkanes

η¹-alkyl intermediate pathway : This involves the insertion of the alkene into a metal-hydride (M-H) bond, forming an alkyl-metal intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms an M-H bond and releases an isomerized alkene. libretexts.org

η³-allyl intermediate pathway : This mechanism involves the activation of a C-H bond at the allylic position of the alkene, forming an η³-allyl hydride complex. The subsequent transfer of the hydride back to a different position on the allyl ligand results in the isomerized alkene. libretexts.org

These isomerization steps allow for the repositioning of the double bond within the carbon skeleton, which can precede or follow the skeletal rearrangement of the carbenium ion on the acid sites.

Intramolecular vs. Intermolecular Hydrogen Migration in Isomerization

Hydrogen migration is fundamental to the isomerization process. The distinction between intramolecular and intermolecular pathways is crucial for understanding the reaction mechanism. nih.gov

Intramolecular Hydrogen Migration : This typically refers to hydride shifts (H⁻) within a single molecule, specifically the carbenium ion intermediate. nih.gov For example, a 1,2-hydride shift involves the movement of a hydride from one carbon atom to an adjacent positively charged carbon atom. These shifts, along with methyl shifts, are the elementary steps that lead to the skeletal rearrangement of the carbocation on the acidic catalyst site. researchgate.netnih.gov These are true intramolecular processes, occurring within the confines of the intermediate ion.

Intermolecular Hydrogen Migration : This process involves the transfer of hydrogen between different molecules. In the context of alkane isomerization, this can occur via a chain reaction where a branched carbenium ion abstracts a hydride from a neutral n-alkane feed molecule. This transforms the ion into a stable isoalkane product and generates a new n-alkane carbenium ion, which can then undergo isomerization, thus propagating the chain. researchgate.net This intermolecular hydrogen transfer is a key step in transforming the isomerized carbocation back into a neutral product alkane. researchgate.net

While intramolecular forces hold atoms together within a molecule, intermolecular forces govern the interactions between separate molecules. libretexts.org In the isomerization mechanism, the intramolecular hydride shifts are responsible for the structural change, while intermolecular hydride transfer facilitates the catalytic cycle.

Influence of Molecular Architecture on Reactivity

The molecular structure of an alkane, particularly its degree of branching, has a profound influence on its chemical reactivity. nih.govtutorchase.com Saturated hydrocarbons are generally unreactive due to the strength and non-polar nature of their C-C and C-H sigma bonds. tutorchase.com However, structural variations can introduce significant differences in reactivity.

Highly branched alkanes, such as squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), exhibit different reaction patterns compared to their linear counterparts. Key differences include:

Bond Strength : Tertiary C-H bonds, which are abundant in highly branched alkanes like this compound, are weaker than secondary or primary C-H bonds. This makes them more susceptible to abstraction by radicals or activation by catalysts.

Oxidation Products : In oxidation reactions, such as with hydroxyl radicals, branched alkanes yield a different distribution of products. Hydroxyl groups tend to form primarily on tertiary carbons. nih.govresearchgate.net

Fragmentation : Branched alkanes show a greater tendency to undergo C-C bond cleavage, particularly at bonds involving tertiary carbons. nih.govresearchgate.net This leads to a higher proportion of oxidation products with fewer carbon atoms than the parent alkane. researchgate.net

Volatility : The oxidation products of branched alkanes are often more volatile than those of linear alkanes with the same number of carbon atoms. copernicus.org

This inherent difference in reactivity based on molecular architecture is a guiding principle in understanding and predicting the behavior of complex hydrocarbon mixtures in various chemical processes. nih.gov

| Structural Feature | Influence on Reactivity | Example |

| Linear Chain (n-alkane) | Higher stability of C-H bonds; oxidation tends to occur towards the end of the chain. nih.govresearchgate.net | n-Octacosane |

| Branched Chain (isoalkane) | Presence of weaker tertiary C-H bonds increases reactivity at those sites. nih.govresearchgate.net | Squalane |

| High Degree of Branching | Increased likelihood of C-C bond cleavage adjacent to tertiary carbons; forms more volatile oxidation products. nih.govcopernicus.org | This compound |

Steric Effects and Branching on Reaction Rates

Steric effects, which arise from the spatial arrangement of atoms, are critical in determining the reactivity of branched alkanes. wikipedia.org Steric hindrance is a phenomenon that occurs when the size of groups within a molecule hinders or slows down a chemical reaction. wikipedia.org In highly branched alkanes like this compound, the bulky alkyl groups can physically block the approach of reactants to the carbon backbone, thereby decreasing reaction rates. fiveable.me

The degree of branching significantly affects the intermolecular forces between alkane molecules. While straight-chain alkanes can pack closely together, leading to stronger London dispersion forces, the irregular shape of branched alkanes reduces the effective surface area for these interactions. quora.commasterorganicchemistry.com This generally leads to lower boiling points for branched isomers compared to their linear counterparts. fiveable.memasterorganicchemistry.com

However, when considering chemical reactivity, particularly in reactions like halogenation, branching can increase reactivity. This is because the stability of the resulting free radical intermediate is higher on a more substituted carbon atom (tertiary > secondary > primary). quora.com At the same time, severe steric hindrance around a reactive site can inhibit reactions. For example, the reaction rate for a process like SN2 substitution is dramatically reduced when bulky groups are present near the reaction center. ncert.nic.in Methyl halides, with only small hydrogen atoms, react much faster in SN2 reactions than tertiary halides, where bulky groups impede the nucleophile's approach. ncert.nic.in This interplay between electronic effects (radical stability) and steric effects (hindrance) is a defining feature of branched alkane reactivity.

Impact of Side Chain Position on Hydrocarbon Reactivity

The position of side chains on a hydrocarbon backbone determines the types of carbon-hydrogen bonds present (primary, secondary, or tertiary), which in turn significantly impacts reactivity. In this compound, the ethyl group at position 5 and the methyl groups at positions 2 and 3 create a complex structure with primary, secondary, and tertiary C-H bonds.

The reactivity of these C-H bonds generally follows the order: tertiary > secondary > primary. This trend is attributed to the lower bond dissociation energies (BDEs) of tertiary and secondary C-H bonds compared to primary ones. researchgate.net A lower BDE means less energy is required to break the bond, making it a more likely site for reactions such as free-radical halogenation. The resulting radical is also more stable if it is on a more substituted carbon atom. quora.com

Research on the thermochemistry of alkane isomers has shown that C-H bonds in more highly branched alkanes can have bond energies that are several kcal/mol lower than those in smaller, less branched molecules. researchgate.net The presence of long-chain hydrocarbons can also influence catalytic reactions, sometimes leading to an inhibitory effect by blocking active sites on a catalyst. mdpi.com For instance, the presence of n-dodecane (C12H26) was found to reduce the catalytic activity of an Fe-ZSM-5 catalyst, likely due to the adsorption of the hydrocarbon onto the catalyst's active sites. mdpi.com This illustrates how the mere presence and structure of a side chain can influence reaction outcomes in complex systems.

Structure-Reactivity Relationships in Branched Alkane Systems

The relationship between the structure of a branched alkane and its reactivity is a cornerstone of organic chemistry. Generally, branched alkanes are thermodynamically more stable than their linear isomers. nih.gov This increased stability is explained by a combination of electrostatic and correlation energy effects. nih.gov

This stability, however, does not always translate to lower reactivity. As discussed, the presence of weaker tertiary C-H bonds in branched structures often makes them more susceptible to certain reactions, like oxidation and radical substitution. The structure of the molecule dictates the stability of the intermediates formed during a reaction. For example, in reactions involving carbocations, a more branched structure can better stabilize the positive charge, accelerating the reaction rate.

The intricate structure of a molecule like this compound, with its multiple branching points, provides a variety of reaction sites with different levels of steric hindrance and C-H bond strengths. The ethyl group at the C-5 position and the trimethyl substitutions at the C-2 and C-3 positions create a unique reactivity profile. The bulky tert-butyl-like group at one end of the molecule (C-2) provides significant steric shielding, while the tertiary hydrogens at C-3 and C-5 are potential sites for preferential reaction, assuming they are sterically accessible. Therefore, predicting the outcome of a reaction requires a careful analysis of both the electronic effects that stabilize intermediates and the steric effects that may hinder the approach of reactants. wikipedia.org

Advanced Analytical and Separation Science Approaches for Branched Hydrocarbons

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. teledynelabs.com For non-polar compounds like branched alkanes, HPLC provides a robust method for class separation and analysis. google.comphmethods.net

Advanced HPLC Techniques for Complex Mixtures

The complexity of hydrocarbon mixtures, often found in petroleum products, requires advanced HPLC methodologies for effective characterization. phmethods.net Hyphenated techniques, which combine HPLC with other analytical methods, have revolutionized the analysis of complex samples by providing comprehensive information in a single run. longdom.orglongdom.org

HPLC-Mass Spectrometry (HPLC-MS): This powerful combination leverages the separation capabilities of HPLC with the mass identification power of mass spectrometry (MS). longdom.orglongdom.org For a compound like 5-Ethyl-2,2,3-trimethylheptane, HPLC-MS would not only separate it from other isomers but also confirm its molecular weight, aiding in positive identification.

Advanced Column Technologies: Innovations in column technology, such as core-shell and monolithic columns, have significantly improved the efficiency and speed of HPLC separations. longdom.org These columns offer better performance compared to traditional fully porous particle columns, enabling higher resolution of closely related hydrocarbon isomers.

Multidimensional HPLC: Two-dimensional HPLC (2D-HPLC) can be employed for extremely complex mixtures. This technique involves subjecting a fraction from the first HPLC separation to a second, different HPLC separation, significantly increasing peak capacity and resolving power.

Optimization of Stationary and Mobile Phases for Branched Alkane Separation

The success of an HPLC separation hinges on the careful selection and optimization of the stationary and mobile phases. rjptonline.orgdrawellanalytical.com For branched alkanes, which are non-polar, normal-phase chromatography is often the preferred mode. libretexts.org

Stationary Phase Selection: In normal-phase HPLC, a polar stationary phase is used. libretexts.org Silica is a common choice for this purpose. For separating hydrocarbon classes, stationary phases with aromaticity, such as polystyrene/divinyl benzene, have been shown to be effective. google.com The choice of stationary phase is critical and depends on the specific isomers being separated. rjptonline.orgsepscience.com

Below is an interactive table summarizing the optimization parameters for stationary and mobile phases in the context of branched alkane separation.

| Parameter | Stationary Phase (Normal-Phase) | Mobile Phase (Normal-Phase) | Optimization Goal |

| Polarity | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane, Heptane) | Achieve differential retention of non-polar analytes. libretexts.org |

| Particle Size | Smaller particles increase efficiency and resolution. | - | Enhance separation quality, though it may increase backpressure. uhplcs.com |

| Pore Size | Must be appropriate for the size of the analyte molecules. | - | Ensure proper interaction between analyte and stationary phase. google.com |

| Solvent Strength | - | A weaker solvent (more non-polar) increases retention time; a stronger solvent decreases it. | Fine-tune the elution of isomers to achieve baseline separation. phenomenex.com |

| Flow Rate | - | Lower flow rates can enhance resolution but increase analysis time. phenomenex.com | Find an optimal balance between separation quality and analysis speed. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically improved resolution, speed, and sensitivity. longdom.orglongdom.org This technique operates at much higher pressures (up to 100 MPa or 15,000 psi) and utilizes columns packed with smaller particles (typically sub-2 µm). eag.comnih.gov

The key advantages of UHPLC for analyzing complex mixtures containing isomers like this compound include:

Enhanced Resolution: The use of smaller particles results in higher column efficiency, allowing for the separation of very closely related compounds that might co-elute in a standard HPLC system. eag.com

Faster Analysis: The higher pressures allow for increased flow rates without a significant loss of separation efficiency, drastically reducing analysis times. longdom.orgeag.com A separation that might take 30 minutes on an HPLC system could potentially be completed in under 5 minutes with UHPLC.

Reduced Solvent Consumption: Faster analysis times and smaller column dimensions lead to a significant reduction in the amount of solvent used, making UHPLC a greener and more cost-effective technique. rroij.com

The following table provides a comparison of typical parameters for conventional HPLC and UHPLC.

| Feature | Conventional HPLC | UHPLC | Advantage of UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. eag.com |

| Operating Pressure | 40-60 MPa (6,000-9,000 psi) | Up to 100-150 MPa (15,000-22,000 psi) | Allows for use of smaller particles and higher flow rates. eag.comnih.gov |

| Analysis Time | Longer | Significantly Shorter | Increased sample throughput. longdom.org |

| Resolution | Good | Excellent | Better separation of complex mixtures and isomers. nih.govchromatographytoday.com |

| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective. rroij.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and thermally stable compounds, making it exceptionally well-suited for branched alkanes like this compound. Separation in GC is primarily based on the compound's boiling point and its interaction with the stationary phase.

Development of GC Methods for Branched Alkane Isomer Separation

Separating branched alkane isomers is a common challenge in GC because they often have very similar boiling points, which can lead to overlapping peaks or co-elution. unl.edu The development of effective GC methods requires high-resolution columns and careful optimization of analytical conditions.

High-Resolution Capillary Columns: Modern GC analysis of hydrocarbons relies almost exclusively on high-resolution capillary columns. These columns can be very long (e.g., 30, 60, or even 100 meters) and have small internal diameters (e.g., 0.25 mm), providing a very high number of theoretical plates and thus excellent separating power. unl.edu

Retention Indices: Due to the difficulty in obtaining pure standards for every possible isomer, identification is often aided by using Kovats Retention Indices (KI). This system relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. unl.edu Consistent elution patterns are observed for different classes of methyl-branched hydrocarbons, which helps in identifying unknown isomers. unl.edu

GC-MS: Coupling GC with Mass Spectrometry (GC-MS) is essential for the analysis of complex hydrocarbon mixtures. While isomers may have similar retention times, their mass spectra can provide structural information for identification. unl.eduosti.gov Techniques like Multiple Reaction Monitoring (MRM) on tandem mass spectrometers can be used to discriminate between co-eluting isomers. osti.gov

Optimization of Column Materials and Temperature Gradients

The choice of the GC column's stationary phase and the oven temperature program are the most critical factors in optimizing the separation of branched alkanes. restek.com

Column Materials (Stationary Phases): For separating alkanes, where dispersion forces are the primary intermolecular interaction, non-polar stationary phases are typically used. sigmaaldrich.com Separation on these phases correlates strongly with the boiling points of the analytes. sigmaaldrich.com

Polydimethylsiloxane (PDMS): Phases like DB-1 or SE-30, which are 100% polydimethylsiloxane, are common choices. unl.edutue.nl

5% Phenyl Polydimethylsiloxane: Columns with a small amount of phenyl content (e.g., DB-5) offer slightly different selectivity due to interactions with polarizable molecules and have higher thermal stability. sigmaaldrich.com

Novel Materials: Research into novel stationary phases, such as functionalized multi-walled carbon nanotubes (MWCNTs), has shown promise for achieving successful separation of light n-alkanes and their related branched isomers. nih.gov

Temperature Gradients (Temperature Programming): Isothermal analysis (holding the oven at a constant temperature) is often insufficient for mixtures containing compounds with a wide range of boiling points. Temperature programming, which involves increasing the column temperature during the analysis, is used to achieve good separation of both early-eluting (low boiling point) and late-eluting (high boiling point) compounds in a reasonable time. researchgate.net A slow temperature ramp can improve the resolution of closely eluting isomers. unl.edu

This table summarizes key parameters for optimizing GC separations of branched alkanes.

| Parameter | Selection/Optimization Strategy | Rationale |

| Stationary Phase | Non-polar phases (e.g., polydimethylsiloxane). sigmaaldrich.com | Separation is primarily based on boiling point, which is ideal for hydrocarbon isomers. sigmaaldrich.com |

| Column Length | Longer columns (30-100 m) provide higher resolution. | Increases the number of theoretical plates, improving separation efficiency. restek.com |

| Column I.D. | Smaller I.D. (e.g., 0.18-0.25 mm) increases efficiency. sigmaaldrich.com | Reduces band broadening, leading to sharper peaks and better resolution. sigmaaldrich.com |

| Film Thickness | Thinner films are used for high-boiling point analytes. | Reduces retention time and allows for higher elution temperatures. restek.com |

| Temperature Program | Start at a low temperature and ramp slowly to a high temperature. researchgate.net | Allows for the separation of volatile components at the beginning and ensures elution of heavy components at the end, while maximizing resolution of closely related isomers. unl.edu |

| Carrier Gas Flow Rate | Optimized for the specific column dimensions (e.g., Van Deemter equation). | Ensures maximum efficiency and resolution. |

Hyphenated Techniques for Comprehensive Analysis

The detailed characterization of structurally complex branched hydrocarbons such as this compound, an isomer of dodecane (B42187) (C12H26), necessitates the use of advanced analytical techniques. wikipedia.org Due to the existence of 355 structural isomers of dodecane, simple analytical methods are insufficient for unambiguous identification and quantification. wikipedia.orgwikipedia.org Hyphenated techniques, which couple powerful separation methods with sensitive detection systems, are essential for resolving and characterizing individual components within intricate hydrocarbon mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including branched alkanes. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Identification: In GC-MS, compounds are first separated based on their boiling points and interactions with the GC column. Subsequently, they are ionized, typically by electron ionization (EI), which induces fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a chemical fingerprint for identification.

For branched alkanes like this compound, the fragmentation pattern is highly informative. Unlike straight-chain alkanes which show a smooth decay in the intensity of fragment clusters, branched isomers exhibit preferential cleavage at the branching points to form more stable secondary or tertiary carbocations. whitman.edu Key characteristics of the mass spectrum for a highly branched C12 alkane include:

Molecular Ion (M•+): The molecular ion peak for C12H26 is expected at an m/z of 170. However, for highly branched structures, this peak is often of very low intensity or entirely absent due to the high propensity for fragmentation. whitman.edu

Preferential Fragmentation: Cleavage is favored at the C-C bonds adjacent to the tertiary and quaternary carbons in the this compound structure. The loss of the largest alkyl groups at these branch points is typically the most favored pathway. whitman.eduwhitman.edu

Characteristic Fragment Ions: The fragmentation of this compound would lead to a series of carbocation fragments. The relative abundance of these fragments helps in elucidating the branching structure.

The table below outlines some of the primary fragmentation pathways and expected prominent ions for this compound.

| Cleavage Point (Bond) | Neutral Fragment Lost | Observed Fragment Ion (m/z) | Formula of Ion |

|---|---|---|---|

| C4-C5 | C₇H₁₅• (heptyl radical) | 71 | C₅H₁₁⁺ |

| C3-C4 | C₈H₁₇• (octyl radical) | 57 | C₄H₉⁺ |

| C5-C(Ethyl) | C₂H₅• (ethyl radical) | 141 | C₁₀H₂₁⁺ |

| C2-C(Methyl) | CH₃• (methyl radical) | 155 | C₁₁H₂₃⁺ |

Quantification: GC-MS is also a powerful tool for the quantitative analysis of specific hydrocarbons. nih.govgov.scot Quantification is typically performed by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of the target analyte are monitored. This approach significantly enhances sensitivity and reduces matrix interference. To ensure accuracy and precision, a deuterated internal standard or a structurally similar compound is often used. gov.scot The response of the analyte is measured relative to the constant concentration of the internal standard, allowing for precise determination of its concentration in the sample. nih.gov

Multidimensional Chromatography for Highly Complex Hydrocarbon Mixtures

While GC-MS is effective, the analysis of extremely complex hydrocarbon mixtures—such as those found in petroleum, fuels, and lubricating oils—can be challenging due to the massive number of co-eluting isomers. copernicus.org One-dimensional GC often fails to provide adequate separation, resulting in an "unresolved complex mixture" (UCM). copernicus.orgcopernicus.org Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique that provides a significant increase in separation power for such samples. mosh-moah.deacs.org

Separation and Identification: GC×GC employs two different capillary columns connected in series via a modulator. The first dimension column typically separates compounds based on their volatility (boiling point), similar to conventional GC. mosh-moah.deresearchgate.net Effluent from the first column is then trapped, concentrated, and rapidly re-injected onto a second, shorter column with a different stationary phase, which provides a secondary separation based on a different property, such as polarity. mosh-moah.de

This orthogonal separation mechanism distributes the components of the mixture across a two-dimensional plane, generating a structured chromatogram or "plot". mosh-moah.de In these plots, chemically related compounds (e.g., n-alkanes, iso-alkanes, cycloalkanes) appear in distinct, ordered bands, which greatly facilitates identification. mosh-moah.degcms.cz For a complex mixture of C12 isomers, GC×GC would separate the highly branched this compound from its less branched and cyclic isomers. An increase in branching generally leads to a decrease in boiling point and a shorter retention time in the first dimension. researchgate.net

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes an exceptionally powerful tool for identifying individual components, even at trace levels within a complex matrix. copernicus.orggcms.cz The high data acquisition speed of TOF-MS is necessary to capture the very narrow peaks produced by the second-dimension column. researchgate.net

Quantification: Quantitative analysis using GC×GC can be performed with either a flame ionization detector (FID) or a TOF-MS. acs.orgresearchgate.net FID provides robust and reproducible quantification because its response is directly proportional to the mass of carbon being analyzed. nih.gov For TOF-MS, quantification can be achieved by integrating the signal for a specific ion or the total ion current for a given compound. While this requires authentic standards for absolute quantification, a semi-quantitative approach can be used where the response for one isomer is used to estimate the concentration of other structurally similar isomers with the same carbon number. copernicus.orgresearchgate.net

The table below lists typical parameters for a GC×GC-TOFMS system used in the analysis of complex hydrocarbon mixtures containing C12 isomers.

| Parameter | Typical Setting |

|---|---|

| First Dimension (1D) Column | Non-polar (e.g., 100% dimethylpolysiloxane), 30-60 m length |

| Second Dimension (2D) Column | Mid-polar (e.g., 50% phenyl polysiloxane), 1-2 m length |

| Carrier Gas | Helium or Hydrogen |

| Modulation Period | 5-8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| MS Acquisition Rate | 100-200 spectra/second |

| Ionization Energy | 70 eV (for library matching) or lower (soft ionization) |

Environmental Fate and Biotransformation of Branched Alkanes

Microbial Degradation Pathways of Branched Hydrocarbons

The microbial degradation of branched alkanes like 5-Ethyl-2,2,3-trimethylheptane is a critical process in the natural attenuation of hydrocarbon-contaminated environments. The intricate structure of such compounds, featuring multiple methyl groups and an ethyl branch, presents a considerable challenge to microbial enzymatic systems compared to their linear counterparts. nih.gov

Aerobic and Anaerobic Alkane Oxidation Mechanisms

Microbial metabolism of alkanes can proceed under both aerobic and anaerobic conditions, each involving distinct enzymatic machinery.

Aerobic Oxidation: In the presence of oxygen, the initial attack on a branched alkane is typically catalyzed by oxygenase enzymes. researchgate.net This initial step is often the rate-limiting one in the degradation process. For a compound like this compound, the terminal methyl groups are the most likely points of initial oxidation. However, the extensive branching may sterically hinder enzyme access. Sub-terminal oxidation is also a possibility, leading to the formation of secondary alcohols.

Anaerobic Oxidation: In the absence of oxygen, some microorganisms can still degrade alkanes, though the process is generally slower. awi.denih.gov One established mechanism for anaerobic alkane activation is the addition of fumarate (B1241708) to the alkane molecule, a reaction catalyzed by glycyl-radical enzymes such as alkylsuccinate synthase. awi.de This process is often coupled with the reduction of sulfate (B86663) or nitrate. For this compound, this would involve the formation of a succinylated derivative, which can then be further metabolized.

Role of Specific Enzymes (e.g., Alkane Hydroxylases, Monooxygenases)

The initial oxidation of alkanes is mediated by a diverse group of enzymes, with alkane hydroxylases and monooxygenases playing a pivotal role. ethz.chnih.gov

Alkane Hydroxylases (AlkB): These are non-heme iron integral membrane enzymes that are widespread in hydrocarbon-degrading bacteria. hw.ac.ukasm.org They catalyze the insertion of an oxygen atom into the alkane chain, forming an alcohol. While they are known to act on a range of linear and branched alkanes, the high degree of branching in this compound could pose a challenge to the active site of some AlkB variants. nih.govfrontiersin.org

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is also capable of hydroxylating alkanes. nih.gov Some bacterial CYP enzymes, like those from the CYP153 family, are known to oxidize medium-chain alkanes. Their catalytic versatility might allow them to attack the less sterically hindered positions on the this compound molecule.

Methane (B114726) Monooxygenases (MMOs): While primarily involved in methane oxidation, soluble MMOs (sMMOs) from methanotrophs have a broad substrate range and can co-metabolize a variety of short to medium-chain alkanes, including branched isomers.

The table below summarizes key enzyme systems involved in the initial oxidation of alkanes and their potential relevance to the degradation of this compound.

| Enzyme System | Type of Reaction | Typical Substrates | Potential for this compound Degradation |

| Alkane Hydroxylase (AlkB) | Terminal or sub-terminal hydroxylation | Medium to long-chain linear and branched alkanes | Moderate, may be limited by steric hindrance from extensive branching. |

| Cytochrome P450 Monooxygenases | Terminal or sub-terminal hydroxylation | Wide range of alkanes, including cyclic and branched structures | High, due to their catalytic versatility. |

| Methane Monooxygenases (MMO) | Co-metabolic oxidation | Methane and short-chain alkanes | Low to moderate, as it is a C12 alkane, which is at the upper limit for some MMOs. |

| Alkylsuccinate Synthase | Fumarate addition (anaerobic) | Linear and some branched alkanes | Possible, but the highly branched structure might be recalcitrant. |

β-Oxidation Pathway in Branched Alkane Metabolism

Following the initial oxidation to an alcohol and subsequent conversion to a carboxylic acid, the resulting branched-chain fatty acid typically enters the β-oxidation pathway for further degradation. wikipedia.orglibretexts.orgabcam.com This metabolic process sequentially shortens the carbon chain by two-carbon units, generating acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.orglibretexts.orgabcam.com

However, the methyl and ethyl branches in the fatty acid derived from this compound would obstruct the standard β-oxidation cycle. smpdb.canih.gov Specialized enzymatic pathways are required to bypass these branches. For instance, a methyl group at the β-position can hinder the action of acyl-CoA dehydrogenase. In such cases, alternative pathways like α-oxidation (which removes one carbon at a time) or ω-oxidation (which functionalizes the opposite end of the molecule) may be employed to overcome these metabolic blocks. nih.gov The presence of quaternary carbons, such as the one at the 2-position in this compound, is known to significantly increase recalcitrance to microbial degradation.

Degradation by Filamentous Fungi and Bacteria

A wide array of microorganisms, including both bacteria and fungi, have been shown to degrade branched alkanes. nih.gov

Bacteria: Numerous bacterial genera are well-known for their ability to degrade hydrocarbons. Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Alcanivorax are frequently isolated from oil-contaminated environments and have demonstrated the ability to metabolize branched alkanes. frontiersin.orgsbmicrobiologia.org.br Some strains within these genera possess multiple alkane hydroxylase genes, providing them with a broader substrate range and greater metabolic versatility to tackle complex branched structures. ethz.ch

Filamentous Fungi: Fungi, particularly filamentous fungi like Aspergillus, Penicillium, and Fusarium, also play a significant role in the degradation of branched hydrocarbons. nih.gov They often employ cytochrome P450 monooxygenases for the initial oxidation step. Fungi can be particularly effective in terrestrial environments and can tolerate conditions that might be inhibitory to some bacteria.

Biotechnological Potential in Bioremediation of Hydrocarbon Contamination

The microbial degradation of branched alkanes holds significant promise for the bioremediation of sites contaminated with petroleum products. brieflands.commdpi.com Bioremediation strategies aim to enhance the activities of hydrocarbon-degrading microorganisms to clean up pollutants in soil and water.

Isolation and Characterization of Alkane-Degrading Microorganisms from Contaminated Environments

A crucial first step in developing effective bioremediation strategies is the isolation and characterization of indigenous microorganisms from contaminated sites. researchgate.netijcmas.comresearchgate.netnih.govscielo.br These native microbial populations are often already adapted to the presence of hydrocarbons and may possess unique enzymatic capabilities for degrading complex branched alkanes.

The process of isolating such microorganisms typically involves:

Enrichment Culture: Soil or water samples from a contaminated site are incubated in a laboratory setting with a medium containing the target hydrocarbon (or a mixture of hydrocarbons) as the sole carbon and energy source. This selective pressure encourages the growth of microorganisms capable of degrading these compounds.